Epiandrosterone acetate

Overview

Description

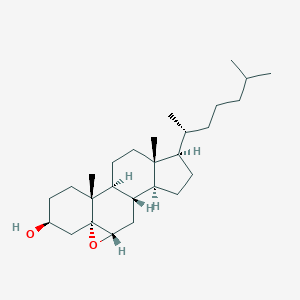

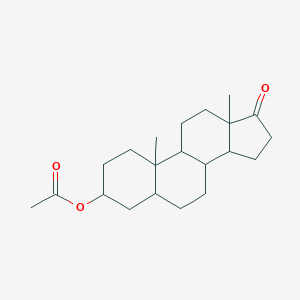

Androsterone acetate is a steroidal compound with the chemical formula C21H32O3 and a molecular weight of 332.4770 . It is an ester derivative of androsterone, a naturally occurring steroid hormone and neurosteroid. Androsterone acetate is known for its weak androgenic activity, which is approximately 1/7th that of testosterone . It is also a metabolite of testosterone and dihydrotestosterone (DHT) .

Scientific Research Applications

Androsterone acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of steroid chemistry and as a starting material for the synthesis of other steroidal compounds.

Biology: Androsterone acetate is used in studies related to androgen receptor activity and the metabolism of steroid hormones.

Medicine: It is investigated for its potential therapeutic effects in conditions related to androgen deficiency and as a neurosteroid with potential effects on brain function.

Mechanism of Action

Androsterone acetate exerts its effects primarily through its conversion to androsterone, which then interacts with androgen receptors. Androsterone acts as a weak androgen, binding to androgen receptors and modulating their activity. It can also be converted back into dihydrotestosterone (DHT) via enzymatic pathways involving 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . Additionally, androsterone is known to act as a positive allosteric modulator of the GABA A receptor, contributing to its neurosteroid effects .

Similar Compounds:

Androsterone: The parent compound of androsterone acetate, with similar androgenic activity.

Epiandrosterone: An isomer of androsterone with similar properties but different stereochemistry.

Etiocholanolone: A metabolite of androsterone with different biological activity.

Androstenedione: A precursor to both testosterone and estrone, with higher androgenic activity compared to androsterone.

Uniqueness: Androsterone acetate is unique due to its esterified form, which can influence its pharmacokinetics and biological activity. The acetate group can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for research and therapeutic applications .

Future Directions

Biochemical Analysis

Biochemical Properties

Epiandrosterone acetate interacts with various enzymes and proteins in the body. It is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . It can also be produced from natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .

Cellular Effects

This compound has several effects on cellular processes. It indirectly promotes the uptake of amino acids by the cells and its consequent conversion to protein building . It also minimizes the catabolism of muscle proteins . Furthermore, it has been associated with polycystic ovary syndrome (PCOS), indicating a potential role in reproductive health .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is converted into Dihydrotestosterone (DHT), which possesses far more anabolic and androgenic properties than testosterone . This conversion promotes protein anabolism and dilates blood vessels by inhibiting the pentose phosphate pathway .

Dosage Effects in Animal Models

Animal models have played a critical role in exploring and describing disease pathophysiology and in identifying targets and assessing new therapeutic agents .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of testosterone and DHT . It is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . It can also be produced from natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androsterone acetate typically involves the esterification of androsterone. One common method is the reaction of androsterone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield androsterone acetate .

Industrial Production Methods: Industrial production of androsterone acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity androsterone and acetic anhydride, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Androsterone acetate undergoes various chemical reactions, including:

Oxidation: Androsterone acetate can be oxidized to form androsterone acetate ketone.

Reduction: Reduction of androsterone acetate can yield androstanediol acetate.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed:

Oxidation: Androsterone acetate ketone.

Reduction: Androstanediol acetate.

Substitution: Various substituted androsterone derivatives depending on the nucleophile used.

properties

IUPAC Name |

(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCINQSOYQUNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239-31-2, 1164-95-0 | |

| Record name | Epiandrosterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androsterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of epiandrosterone acetate highlighted in these research papers?

A1: this compound serves as a key starting material for synthesizing various steroid derivatives. For instance, it can be used to create []:

- 21,27-Bisnordemissidine: This synthesis involves a multi-step process including stereospecific addition reactions, oxidations, and a crucial intramolecular reductive cyclization. []

- 2α,17α-Diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate (Anordrin): This compound, a novel oral contraceptive, is synthesized from this compound through a six-step process. The synthesis utilizes reactions like ethynylation and esterification to achieve the desired structure. []

Q2: Can you elaborate on the structural modifications of this compound explored in the research and their impact?

A2: The research showcases modifications at different positions of the this compound skeleton. For example:

- Introduction of a picolyl group at C-17: This modification is pivotal in the synthesis of 21,27-bisnordemissidine []. Subsequent reactions like dehydration and oxidation at specific positions ultimately lead to the cyclized product.

- Addition of ethynyl groups at C-2 and C-17: This modification is crucial in the synthesis of Anordrin []. The configuration of the C_2 ethynyl group, determined to be α through NMR analysis, is likely important for its biological activity.

Q3: What analytical techniques were employed to characterize the synthesized compounds and their intermediates?

A3: Various analytical techniques played a crucial role in structural elucidation. Notably:

- X-ray crystallography: This technique provided unambiguous confirmation of the 21,27-bisnordemissidine hydrobromide structure [], highlighting the stereochemistry and spatial arrangement of atoms within the molecule.

- Nuclear Magnetic Resonance (NMR): NMR was instrumental in confirming the configuration of the C_2 ethynyl group in Anordrin [], showcasing the power of this technique in stereochemical analysis.

Q4: Are there any insights into the reaction mechanisms involved in the transformations of this compound?

A4: While the research papers primarily focus on synthetic routes, some mechanistic insights can be gleaned. For instance, during the synthesis of 21,27-bisnordemissidine, the isolation and identification of specific by-products during the catalytic hydrogenation step provided clues about the possible reaction pathway []. This underscores the importance of careful analysis of reaction intermediates and by-products in elucidating reaction mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.